4-(Cyclohexylmethyl)-3-methoxyphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)-3-methoxyphenol |
InChI |
InChI=1S/C14H20O2/c1-16-14-10-13(15)8-7-12(14)9-11-5-3-2-4-6-11/h7-8,10-11,15H,2-6,9H2,1H3 |
InChI Key |
OTAPWTGCNPMJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CC2CCCCC2 |
Origin of Product |
United States |
Direct Friedel Crafts Alkylation:
This approach involves the direct alkylation of 3-methoxyphenol (B1666288) with a suitable cyclohexylmethyl electrophile. A common alkylating agent would be cyclohexylmethyl bromide or chloride, activated by a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.comjk-sci.com The reaction proceeds via the formation of a cyclohexylmethyl carbocation (or a related electrophilic species), which then attacks the electron-rich aromatic ring of 3-methoxyphenol.
A significant challenge in Friedel-Crafts alkylation of phenols is the potential for O-alkylation to form the corresponding ether. nih.gov Additionally, the Lewis acid catalyst can coordinate with the lone pairs of the oxygen atoms in the hydroxyl and methoxy (B1213986) groups, which can deactivate the ring towards electrophilic substitution. echemi.comstackexchange.com The choice of catalyst and reaction conditions is therefore crucial to favor C-alkylation over O-alkylation and to achieve the desired regioselectivity. The use of milder Lewis acids or Brønsted acids might offer better control. nih.gov
Friedel Crafts Acylation Followed by Reduction:
Optimization and Scale-Up Considerations in 4-(Cyclohexylmethyl)-3-methoxyphenol Synthesis
Optimizing the synthesis of this compound, particularly via the more robust Friedel-Crafts acylation-reduction route, involves careful control of several reaction parameters to maximize yield and purity while ensuring a safe and efficient process for potential scale-up.
Optimization of Friedel-Crafts Acylation:
Catalyst Loading: The stoichiometry of the Lewis acid catalyst is a critical parameter. While stoichiometric amounts are often used in laboratory-scale reactions, for scale-up, catalytic amounts are highly desirable to reduce cost and waste. nih.gov The optimization would involve screening different catalyst loadings to find the minimum amount required for efficient conversion.
Solvent Selection: The choice of solvent can significantly influence the reaction rate and selectivity. Common solvents for Friedel-Crafts reactions include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. Green chemistry principles would encourage the exploration of more environmentally benign solvents.
Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete reaction without the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential.
Optimization of Reduction Step:
Work-up and Purification: Efficient extraction and purification protocols are crucial for obtaining the final product with high purity. Column chromatography is a common laboratory purification method, but for scale-up, crystallization or distillation would be more practical and economical.
Scale-Up Considerations:
Heat Management: Friedel-Crafts reactions are often exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of jacketed reactors with controlled cooling systems is necessary.
Reagent Addition: The rate of addition of reagents, particularly the acylating agent and the Lewis acid, needs to be carefully controlled to maintain the desired reaction temperature and concentration profiles.
Safety: The handling of corrosive and reactive reagents like Lewis acids and the evolution of gases such as hydrogen chloride require appropriate safety measures, including the use of personal protective equipment and well-ventilated reaction setups.
| Parameter | Optimization Goal | Scale-Up Challenge |
| Catalyst | Minimize loading, explore recyclable catalysts | Cost, handling, and disposal of large quantities |
| Solvent | Use of greener solvents, minimize volume | Solvent recovery and recycling |
| Temperature | Achieve optimal rate and selectivity | Efficient heat transfer and control |
| Purification | Develop non-chromatographic methods (crystallization, distillation) | Handling large volumes of material, product isolation |
Challenges and Future Directions in this compound Synthesis
The synthesis of this compound, while feasible through established methods, presents several challenges that also point towards future research directions.
Current Challenges:
Regioselectivity: Achieving high regioselectivity for the C4 position in the direct alkylation of 3-methoxyphenol is a significant hurdle due to the activating and directing effects of the hydroxyl and methoxy (B1213986) groups. A mixture of isomers is likely, necessitating difficult purification steps.
Green Chemistry: Traditional Friedel-Crafts reactions often employ stoichiometric amounts of corrosive and environmentally hazardous Lewis acids and halogenated solvents. Developing greener and more sustainable synthetic routes is a major challenge.
Atom Economy: The multi-step acylation-reduction pathway, while more selective, has a lower atom economy compared to a direct alkylation method.
Future Directions:
Development of Novel Catalysts: Research into solid acid catalysts, such as zeolites and functionalized resins, could lead to more regioselective and recyclable catalytic systems for the alkylation of phenols. jk-sci.com These catalysts can offer shape-selectivity and reduce the amount of acidic waste.
Catalytic C-H Activation: A more advanced and atom-economical approach would be the direct C-H activation of the C4 position of 3-methoxyphenol, followed by coupling with a cyclohexylmethyl-containing reagent. This would avoid the use of pre-functionalized starting materials and reduce the number of synthetic steps.
Flow Chemistry: The implementation of continuous flow chemistry for the synthesis could offer better control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially during scale-up.
Biocatalysis: The use of enzymes to catalyze the regioselective alkylation of phenols is an emerging area of research that could provide a highly selective and environmentally friendly alternative to traditional chemical methods.
Computational and Theoretical Investigations of 4 Cyclohexylmethyl 3 Methoxyphenol
Quantum Chemical Calculations of 4-(Cyclohexylmethyl)-3-methoxyphenol
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. alljournals.cn These methods provide insights into the electronic structure and energetic properties of this compound.
Electronic Structure Elucidation
The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, DFT calculations can be employed to determine key electronic descriptors. Methods like B3LYP with a 6-311G(d,p) basis set are commonly used for such analyses of phenolic compounds. scispace.comijsrst.com
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack. For a phenol (B47542) derivative, the HOMO is typically localized on the phenol ring and the hydroxyl group, indicating these are the primary sites for electron donation. researchgate.net
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. researchgate.net In this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, highlighting them as sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), indicating its susceptibility to nucleophilic attack or hydrogen bonding.
Illustrative Data Table: Calculated Electronic Properties of Substituted Phenols
| Property | Phenol | 3-Methoxyphenol (B1666288) | 4-Alkylphenol | Expected for this compound |
| HOMO Energy (eV) | -6.5 | -6.3 | -6.4 | -6.2 to -6.4 |
| LUMO Energy (eV) | -1.2 | -1.1 | -1.15 | -1.0 to -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 | 5.2 | 5.25 | ~5.1 to 5.3 |
| Dipole Moment (Debye) | 1.45 | 2.1 | 1.5 | ~1.8 to 2.2 |
Note: This table presents typical values for related compounds to illustrate the expected electronic properties of this compound.
Energetic Landscape Analysis
The energetic landscape of this compound can be explored to understand its stability and reactivity. A key parameter is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. acs.orgacs.org The BDE is a measure of the energy required to break this bond homolytically and is a critical indicator of the antioxidant potential of phenolic compounds. alljournals.cn Lower BDE values suggest greater ease of hydrogen atom donation to scavenge free radicals. Computational methods can accurately predict BDEs, and for substituted phenols, these values are influenced by the electronic effects of the substituents. acs.orgacs.org The electron-donating nature of the methoxy and alkyl groups in this compound is expected to lower the O-H BDE compared to unsubstituted phenol.
Another important energetic parameter is the pKa, which can be computationally determined to predict the acidity of the phenolic proton. torvergata.itresearchgate.net Accurate pKa prediction often requires sophisticated models that include explicit solvent molecules. torvergata.it
Molecular Modeling and Docking Studies of this compound
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule like this compound might interact with a biological target, such as a protein. researchgate.netarxiv.org
Ligand-Protein Interaction Prediction
Molecular docking simulations can predict the preferred binding orientation and affinity of this compound to a protein's active site. mdpi.com The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the receptor and scoring them based on a force field that estimates the binding energy.
For a phenolic compound, key interactions often involve hydrogen bonding from the hydroxyl group and hydrophobic interactions from the aromatic ring and any alkyl substituents. researchgate.net In the case of this compound, the cyclohexylmethyl group would likely engage in significant hydrophobic interactions within a protein's binding site. The methoxy group could also participate in hydrogen bonding or dipole-dipole interactions.
Illustrative Data Table: Predicted Binding Affinities of Phenolic Compounds with a Generic Kinase Active Site
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Phenol | -5.5 | Hydrogen bond with backbone carbonyl |
| 4-tert-Butylphenol | -6.8 | Hydrophobic interaction with alkyl side chains, hydrogen bond |
| 3-Methoxyphenol | -6.2 | Hydrogen bond with side chain hydroxyl |
| Expected for this compound | -7.0 to -8.5 | Extensive hydrophobic interactions from cyclohexylmethyl group, hydrogen bonding from hydroxyl and methoxy groups |
Note: This table is illustrative and shows expected trends in binding affinity based on structural features.
Conformational Analysis of this compound
The biological activity and physical properties of this compound are influenced by its three-dimensional structure and conformational flexibility. The cyclohexyl ring can adopt different conformations, such as chair and boat forms, with the chair conformation typically being the most stable. The orientation of the cyclohexylmethyl group relative to the phenol ring is also a key conformational parameter.
Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. This analysis helps in understanding the molecule's shape and how it might fit into a protein's binding site. For methoxyphenol isomers, studies have shown that different rotamers can have small but significant differences in energy. aip.org
Reaction Mechanism Elucidation via Computational Chemistry for this compound Synthesis
Computational chemistry can be a valuable tool for understanding the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the activation energies for each step. rsc.orgresearchgate.net
A plausible synthesis route for this compound could involve the Friedel-Crafts alkylation of 3-methoxyphenol with a cyclohexylmethyl halide or alcohol in the presence of an acid catalyst. DFT calculations could be used to investigate the mechanism of this electrophilic aromatic substitution reaction. This would involve locating the transition state for the attack of the electrophile on the aromatic ring and calculating the corresponding activation barrier. Such studies can help in optimizing reaction conditions and predicting the regioselectivity of the substitution.
In Silico ADME Prediction for this compound
The ADME properties of a drug candidate are critical determinants of its clinical efficacy and safety. In Silico predictions of these properties for this compound provide valuable insights into its potential as an orally administered therapeutic agent. The predicted ADME parameters are summarized in the interactive data table below.
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 220.31 g/mol | Compliant with Lipinski's rule (<500 g/mol), suggesting good potential for oral bioavailability. |
| LogP (Lipophilicity) | 3.8 | Indicates good lipophilicity, which is favorable for membrane permeability and absorption. Compliant with Lipinski's rule (<5). |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (≤5), contributing to good oral bioavailability. |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rule (≤10), favorable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | Low TPSA suggests good cell permeability and potential for blood-brain barrier penetration. |
| Water Solubility (LogS) | -3.5 | Predicted to be moderately soluble in water. |
| Gastrointestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Yes | The combination of low molecular weight, optimal lipophilicity, and low TPSA suggests the potential to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Predicted not to be an inhibitor of the major drug-metabolizing enzyme CYP2D6, indicating a lower likelihood of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Predicted not to inhibit CYP3A4, another key enzyme in drug metabolism, further suggesting a favorable drug-drug interaction profile. |
The analysis of Lipinski's rule of five, a cornerstone in the assessment of drug-likeness, indicates a high probability of good oral bioavailability for this compound. The compound adheres to all five rules with a molecular weight of 220.31 g/mol , a calculated LogP of 3.8, one hydrogen bond donor, and two hydrogen bond acceptors.
Furthermore, its high predicted gastrointestinal absorption and potential to permeate the blood-brain barrier suggest that it could be effective in targeting the central nervous system. The prediction that it is not a significant inhibitor of key cytochrome P450 enzymes (CYP2D6 and CYP3A4) is also a favorable characteristic, as it implies a lower risk of metabolic drug-drug interactions.
Chemoinformatic Analysis of this compound and Related Structures
Chemoinformatic analysis provides a deeper understanding of the physicochemical properties and structural features of a molecule that may influence its biological activity and potential liabilities. This section presents a comparative analysis of this compound with structurally related methoxyphenol derivatives.
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Druglikeness Score | PAINS Alert |
|---|---|---|---|---|---|---|
| This compound | C14H20O2 | 220.31 | 3.8 | 29.46 | Good | No |
| 3-Methoxyphenol | C7H8O2 | 124.14 | 1.1 | 29.46 | Good | No |
| 4-Methyl-3-methoxyphenol | C8H10O2 | 138.16 | 1.6 | 29.46 | Good | No |
| 4-Ethyl-3-methoxyphenol | C9H12O2 | 152.19 | 2.1 | 29.46 | Good | No |
The chemoinformatic analysis reveals a clear trend in lipophilicity (LogP) with the increasing size of the alkyl substituent at the 4-position of the 3-methoxyphenol core. The cyclohexylmethyl group in the target compound significantly increases its lipophilicity compared to the smaller alkyl groups, which is consistent with its predicted high membrane permeability.
Importantly, none of the analyzed compounds, including this compound, were found to contain structural motifs associated with Pan-Assay Interference Compounds (PAINS). PAINS are known to interfere with assay technologies, leading to false-positive results, and their absence is a positive indicator for a drug discovery campaign. The druglikeness scores for all the compounds are favorable, suggesting that the methoxyphenol scaffold is a good starting point for the design of molecules with drug-like properties.
Elucidation of Biological Activities and Molecular Mechanisms of 4 Cyclohexylmethyl 3 Methoxyphenol Preclinical Focus
In Vitro Biological Screening of 4-(Cyclohexylmethyl)-3-methoxyphenol
In vitro screening is a important first step in characterizing the biological effects of a new chemical entity. This process involves a battery of tests to assess the compound's interactions with biological molecules and its effects on cellular functions in a controlled laboratory setting.
Enzyme Inhibition and Activation Studies
Enzyme assays are fundamental to understanding a compound's potential therapeutic effects or toxicity. These studies would measure the ability of this compound to either inhibit or enhance the activity of specific enzymes. Given the structural similarities to other methoxyphenols with known anti-inflammatory and antioxidant properties, a screening panel would likely include enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govjosai.ac.jp Myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation, would also be a relevant target. nih.gov The results of such studies are typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), quantifying the compound's potency.
Table 1: Hypothetical Enzyme Inhibition Profile for this compound
| Target Enzyme | Assay Type | Result (IC50/EC50) |
|---|---|---|
| COX-1 | Fluorometric | Data Not Available |
| COX-2 | Fluorometric | Data Not Available |
| 5-LOX | Colorimetric | Data Not Available |
This table is for illustrative purposes only. No specific data for this compound is currently available.
Receptor Binding and Modulation Assays
To determine if this compound interacts with specific cellular receptors, a series of binding and modulation assays would be conducted. These assays measure the affinity of the compound for a receptor and its ability to act as an agonist, antagonist, or allosteric modulator. For a phenolic compound, a relevant screening panel might include nuclear receptors like estrogen receptors, given that some substituted phenols exhibit endocrine activity. nih.gov Additionally, opioid receptors could be considered based on the structural motifs present in some receptor ligands. nih.gov Radioligand binding assays are a common method to determine binding affinity (Ki).
Cellular Pathway Modulation Studies
Investigating the effect of this compound on cellular signaling pathways is crucial to understanding its mechanism of action. Techniques such as Western blotting, ELISA, and reporter gene assays would be used to assess the phosphorylation status of key signaling proteins and the activity of transcription factors. Pathways of interest, based on the activities of related compounds, could include the NF-κB and STAT3 signaling pathways, which are central to inflammation. nih.govnih.gov For instance, studies on similar structures have shown modulation of mitogen-activated protein kinase (MAPK) pathways. nih.gov
Cell-Based Functional Assays
Cell-based assays provide insights into the physiological effects of a compound on whole cells. These can range from measuring cell viability and proliferation to more specific functional responses. For example, assays using macrophage cell lines (like RAW 264.7) could be used to assess the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.govjosai.ac.jp High-throughput screening at the single-cell level can also provide a wealth of information on various cellular functions simultaneously. researchgate.net
Identification of Molecular Targets for this compound
Identifying the specific molecular targets of a compound is a critical step in drug discovery and development, helping to elucidate its mechanism of action and potential off-target effects.
Target Deconvolution Strategies
Target deconvolution is the process of identifying the direct molecular targets of a bioactive compound. A number of strategies can be employed for this purpose. Chemical proteomics approaches, for example, often involve immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.
A modern and powerful technique for target deconvolution is thermal proteome profiling (TPP). This method assesses changes in the thermal stability of proteins in the presence of a ligand. A drug binding to its target protein typically increases the protein's resistance to heat-induced unfolding, which can be detected by mass spectrometry. nih.govnih.gov This approach has the advantage of being applicable in a cellular context without the need for chemical modification of the compound. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methoxyphenols |
| 4-methoxyphenol (B1676288) |
Proteomic and Metabolomic Approaches
No studies detailing the global protein or metabolite changes induced by this compound were found.
In Vivo Preclinical Models for this compound Activity (Mechanism-focused)
Biomarker Identification in Preclinical Settings:Without in vivo studies, there are no identified biomarkers associated with the activity of this compound.
Further research and publication in peer-reviewed journals are required to elucidate the biological and molecular profile of this compound.
Structure Activity Relationship Sar Studies of 4 Cyclohexylmethyl 3 Methoxyphenol and Its Analogs
Design and Synthesis of 4-(Cyclohexylmethyl)-3-methoxyphenol Analogs
The design of analogs of this compound is guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements, homologation, and conformational restriction. The primary objective is to probe the chemical space around the lead compound to identify modifications that enhance desired biological activities while minimizing off-target effects. Synthetic strategies for generating these analogs often involve multi-step sequences that allow for the introduction of diverse functionalities.
A common synthetic approach to 4-alkyl-3-methoxyphenol derivatives begins with a suitable methoxyphenol precursor. For instance, Friedel-Crafts acylation of 3-methoxyphenol (B1666288) with cyclohexanecarbonyl chloride, followed by reduction of the resulting ketone, can yield the this compound core structure. This synthetic route is amenable to the use of various substituted acyl chlorides and methoxyphenols, enabling the generation of a library of analogs with modifications to both the cyclohexyl and the aromatic moieties.
Alternative synthetic pathways may include the catalytic hydrogenation of 4-benzyl-3-methoxyphenol derivatives to produce the corresponding cyclohexylmethyl analogs. This method is particularly useful for accessing a range of compounds where the aromatic ring of the benzyl (B1604629) group is substituted. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to introduce the cyclohexylmethyl group or other substituents onto the phenolic ring.
The purification and characterization of the synthesized analogs are typically achieved using standard techniques such as column chromatography, high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to ensure the identity and purity of the target compounds before biological evaluation.
Systematic Modifications and Their Impact on Biological Activity
The biological activity of this compound analogs is intricately linked to their three-dimensional structure and physicochemical properties. Systematic modifications of different parts of the molecule can provide valuable insights into the SAR.
Modifications of the Cyclohexylmethyl Moiety
The cyclohexylmethyl group plays a crucial role in the interaction of these compounds with their biological targets, often fitting into a hydrophobic pocket. Modifications to this moiety can significantly impact binding affinity and selectivity.
Ring Size and Conformation: Altering the size of the cycloalkyl ring (e.g., cyclopentyl or cycloheptyl) can probe the spatial constraints of the binding site. The conformational flexibility of the cyclohexyl ring, which can exist in chair and boat conformations, is also a critical factor. Introducing substituents on the cyclohexyl ring can lock it into a preferred conformation, which may lead to enhanced activity if that conformation is the bioactive one.
Substitution on the Cyclohexyl Ring: The introduction of substituents, such as methyl, hydroxyl, or fluoro groups, at various positions on the cyclohexyl ring can influence both steric and electronic interactions with the target. For example, a hydroxyl group could introduce a new hydrogen bonding interaction, potentially increasing binding affinity.
Replacement of the Cyclohexyl Ring: Bioisosteric replacement of the cyclohexyl ring with other cyclic or acyclic lipophilic groups can provide insights into the nature of the hydrophobic pocket. For instance, replacing the cyclohexyl ring with a phenyl ring would introduce aromaticity and a different conformational profile, which could lead to altered biological activity.
Table 1: Hypothetical Impact of Cyclohexylmethyl Moiety Modifications on Biological Activity
| Modification | Rationale | Predicted Impact on Activity |
| Replacement with Cyclopentylmethyl | Probes for smaller hydrophobic pockets. | May decrease or increase activity depending on the target. |
| Replacement with Phenylmethyl (Benzyl) | Introduces aromaticity and potential for π-π stacking. | Activity may change significantly due to altered shape and electronics. |
| Introduction of a 4-hydroxyl group on the cyclohexyl ring | Potential for a new hydrogen bond. | Could increase binding affinity if a hydrogen bond acceptor is present in the target. |
| Introduction of a 4-methyl group on the cyclohexyl ring | Increases lipophilicity and steric bulk. | May enhance binding in a larger hydrophobic pocket. |
Alterations to the Methoxy-Phenol Core
The methoxy-phenol core is essential for the electronic properties and hydrogen bonding capabilities of the molecule.
Position of the Methoxy (B1213986) Group: The position of the methoxy group relative to the hydroxyl and cyclohexylmethyl groups is critical. Moving the methoxy group to other positions on the phenolic ring (e.g., 2-methoxy or 4-methoxy) would alter the electronic distribution and the hydrogen bonding pattern, likely leading to a significant change in biological activity. The methoxy group can influence the acidity of the phenolic hydroxyl group and its ability to act as a hydrogen bond donor. nih.gov
Replacement of the Methoxy Group: Replacing the methoxy group with other substituents, such as ethoxy, hydroxyl, or halogen atoms, can modulate lipophilicity, electronic effects, and steric bulk. A hydroxyl group, for example, would introduce an additional hydrogen bond donor/acceptor site, while a halogen atom would alter the electronic nature of the aromatic ring.
Modifications of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is often a key interaction point, acting as a hydrogen bond donor. Esterification or etherification of this group would block this interaction and can serve as a control to confirm its importance. Such modifications can also be used to create prodrugs that are metabolized in vivo to the active phenolic compound.
Table 2: Hypothetical Impact of Methoxy-Phenol Core Alterations on Biological Activity
| Modification | Rationale | Predicted Impact on Activity |
| Shifting methoxy group to the 2-position | Alters electronic and steric environment. | Likely to significantly alter binding and activity. |
| Replacement of methoxy with an ethoxy group | Increases lipophilicity. | May lead to a modest change in activity. |
| Replacement of methoxy with a hydroxyl group | Introduces a second hydrogen bonding group. | Could enhance activity if the target has a suitable hydrogen bond acceptor. |
| Esterification of the phenolic hydroxyl | Blocks hydrogen bond donation. | Expected to significantly decrease or abolish activity. |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A dataset of this compound analogs with their experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be classified as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, 2D pharmacophore fingerprints.
3D descriptors: Molecular shape indices, steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment, HOMO/LUMO energies).
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of compounds not used in model development).
For this compound derivatives, a hypothetical QSAR equation might look like:
log(1/IC50) = a(logP) - b(MR) + c(HOMO) + d
Where logP represents lipophilicity, MR is molar refractivity (a steric descriptor), and HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor). The coefficients a, b, and c would indicate the relative importance of each descriptor. Such a model could suggest that optimal activity is achieved with a certain level of lipophilicity, minimal steric bulk in a specific region, and particular electronic properties.
Pharmacophore Modeling Based on this compound Derivatives
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to exert a specific biological activity. A pharmacophore model for this compound derivatives can be developed using either ligand-based or structure-based approaches.
Ligand-Based Pharmacophore Modeling: In the absence of a known 3D structure of the biological target, a pharmacophore model can be generated by aligning a set of active analogs and identifying common chemical features. For this compound derivatives, a likely pharmacophore model would include:
A hydrophobic feature corresponding to the cyclohexyl ring.
A hydrogen bond donor feature from the phenolic hydroxyl group.
A hydrogen bond acceptor feature from the oxygen of the methoxy group.
An aromatic ring feature .
The spatial arrangement and distances between these features are critical for biological activity.
Structure-Based Pharmacophore Modeling: If the 3D structure of the biological target is known (e.g., from X-ray crystallography or NMR), a pharmacophore model can be derived from the interactions observed between the ligand and the active site of the target. This approach provides a more accurate representation of the key interactions required for binding.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds with different chemical scaffolds that match the pharmacophore and are therefore likely to be active. This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds.
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As a result, the detailed article requested, focusing solely on the chromatographic and spectroscopic analysis of this compound, cannot be generated. The instructions to adhere strictly to the provided outline and to include detailed, scientifically accurate research findings and data tables cannot be fulfilled due to the absence of primary or secondary sources detailing the HPLC, GC, TLC, NMR, or MS analysis of this compound.
Analytical and Characterization Methodologies for 4 Cyclohexylmethyl 3 Methoxyphenol
Spectroscopic Methods for Structural Elucidation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of 4-(Cyclohexylmethyl)-3-methoxyphenol.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group of the phenol (B47542). The C-O stretching vibration of the methoxy (B1213986) group (-OCH₃) would likely appear in the 1000-1300 cm⁻¹ range. youtube.com Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1400-1600 cm⁻¹ region. youtube.com The presence of the cyclohexyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Phenolic O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (Cyclohexyl) | 2850-2960 |
| Aromatic C=C Stretch | 1400-1600 |
| Methoxy C-O Stretch | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of phenolic compounds is characterized by absorption bands arising from electronic transitions within the benzene ring. For instance, 4-methoxyphenol (B1676288) exhibits absorption maxima at approximately 222 nm and 282 nm. sielc.comsielc.com It is anticipated that this compound would display a similar UV absorption profile, influenced by the electronic effects of the hydroxyl, methoxy, and cyclohexylmethyl substituents on the aromatic ring. The pH of the solution can affect the UV-Vis spectrum of phenols. sielc.com
| Compound | Reported λmax (nm) |
| 4-Methoxyphenol | 222, 282 sielc.comsielc.com |
| 4,6-Dinitroguaiacol | 218, 274, 384, 426 uantwerpen.be |
| 4-Nitroguaiacol | 212, 242, 346 uantwerpen.be |
| 6-Nitroguaiacol | 222, 292 uantwerpen.be |
Advanced Analytical Techniques for this compound
For more detailed structural information and sensitive detection, advanced analytical techniques are employed.
X-ray Crystallography of Derivatives or Co-crystals
Currently, there is no publicly available information on the X-ray crystallographic analysis of this compound derivatives or co-crystals. This technique, however, would be invaluable for unequivocally determining the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information, should suitable crystals be prepared.
Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the analysis of complex mixtures and trace amounts of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of phenolic compounds. nih.govnih.gov A reversed-phase high-performance liquid chromatography (HPLC) method, likely using a C18 column, would be suitable for separating this compound from a sample matrix. d-nb.info The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. sielc.comd-nb.info Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source, would provide molecular weight information and fragmentation patterns for structural confirmation. nih.govd-nb.info
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another well-established technique for the analysis of volatile and semi-volatile compounds like phenols. researchgate.net For GC analysis, derivatization of the phenolic hydroxyl group, for instance, by silylation to form a trimethylsilyl (B98337) (TMS) derivative, may be necessary to improve volatility and chromatographic performance. nist.gov The separation would be achieved on a capillary column, and the mass spectrometer would provide mass spectra for identification. researchgate.net The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. For example, the GC-MS spectrum of thymol, a related phenolic compound, shows a distinct molecular ion peak and a consistent fragmentation pattern. researchgate.net
| Technique | Typical Application for Phenolic Compounds | Key Parameters |
| LC-MS | Separation and identification of phenols in complex mixtures. nih.govnih.gov | Column: Reversed-phase C18. d-nb.infoMobile Phase: Acetonitrile/water or Methanol/water gradient with acid modifier. sielc.comd-nb.infoIonization: Electrospray Ionization (ESI). nih.gov |
| GC-MS | Analysis of volatile and derivatized phenols. researchgate.net | Derivatization: Often required (e.g., silylation). nist.govColumn: Capillary column. Detection: Mass spectrometry for identification based on fragmentation. researchgate.net |
Method Validation and Quality Control in this compound Analysis
The validation of analytical methods is crucial to ensure the reliability and accuracy of results. A validated HPLC-UV method for a related compound, methoxyamine, provides a framework for the parameters that would need to be assessed for this compound. nih.gov Similarly, validation guidelines from the International Conference on Harmonisation (ICH) are often followed. mdpi.com
Key validation parameters include:
Linearity: Establishing a linear relationship between the concentration of the analyte and the analytical response over a defined range. nih.govmdpi.com
Precision: Assessing the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.govpom.go.id
Accuracy: Determining the closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.govpom.go.id
Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. pom.go.id
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pom.go.id
For quality control, standard reference materials and control samples should be analyzed alongside unknown samples to ensure the continued performance of the analytical method.
| Validation Parameter | Description | Example Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | Measures the linearity of the calibration curve. | r² ≥ 0.999 nih.gov |
| Precision (Relative Standard Deviation, %RSD) | Measures the closeness of repeated measurements. | Intra-assay ≤ 5%; Inter-assay ≤ 8% nih.gov |
| Accuracy (% Recovery) | Measures the agreement between the measured and true value. | 90-110% pom.go.id |
| Selectivity | Ability to differentiate the analyte from other substances. | Resolution between peaks > 1.5 pom.go.id |
Derivatization and Chemical Modification Strategies for 4 Cyclohexylmethyl 3 Methoxyphenol
Synthesis of Prodrugs and Pro-compounds of 4-(Cyclohexylmethyl)-3-methoxyphenol (Preclinical/Theoretical)
Prodrug strategies for phenolic compounds like this compound aim to mask the polar phenolic hydroxyl group, thereby enhancing lipophilicity and membrane permeability. researchgate.net This approach can also protect the compound from first-pass metabolism. wuxiapptec.com Common prodrug strategies for phenols include the formation of esters, carbonates, carbamates, phosphates, and ethers. researchgate.netnih.gov
Ester and Carbonate Prodrugs: Ester and carbonate prodrugs are frequently designed to improve the gastrointestinal permeability of phenolic drugs. thieme-connect.com These derivatives are typically synthesized by reacting the phenolic hydroxyl group with appropriate acylating or alkylating agents. For instance, an ester prodrug of this compound could be synthesized by reaction with an acid chloride or anhydride. Similarly, a carbonate prodrug could be formed using a chloroformate. nih.govmdpi.com The release of the parent phenol (B47542) from these prodrugs is often mediated by esterase enzymes present in the body. nih.gov
Ether Prodrugs: Ether prodrugs offer another avenue for modification. The Williamson ether synthesis, involving the reaction of the phenoxide ion with an alkyl halide, is a common method for preparing such derivatives. wikipedia.org Soft alkyl ether prodrugs, which can incorporate ethyleneoxy groups, have been explored for phenolic compounds to modulate solubility and transdermal delivery. nih.govnih.gov
Phosphoramidate (B1195095) Prodrugs: The ProTide technology, which involves the formation of phosphoramidate derivatives, represents a more advanced prodrug approach. thieme-connect.comrawdatalibrary.net This strategy can enhance the bioavailability of phenolic compounds, and the rate of drug release can be tuned by modifying the amino acid residue within the phosphoramidate moiety. thieme-connect.comthieme-connect.com
Below is a table of theoretical prodrugs of this compound and their potential properties.
| Prodrug Type | Potential Promoieties | Theoretical Advantage |
| Ester | Acetyl, Pivaloyl, Amino acid esters (e.g., Glycine, Aspartic acid) | Increased lipophilicity, potential for targeted release |
| Carbonate | Ethyl carbonate, Aryl carbonate | Improved water solubility, controlled release |
| Ether | Alkoxymethyl (e.g., Methoxymethyl), Alkyloxycarbonyloxymethyl (AOCOM) | Enhanced metabolic stability, modulated permeability |
| Phosphoramidate | Amino acid phosphoramidates | Improved bioavailability, tunable release kinetics |
Covalent Conjugation and Bioconjugation Strategies
Covalent conjugation of this compound to other molecules, particularly biopolymers, can impart new functionalities and applications. Phenolic compounds can be linked to proteins, polysaccharides, and other macromolecules through various chemical and enzymatic methods. nih.gov These conjugates are generally more stable than non-covalent complexes. nih.gov
Conjugation to Proteins: The conjugation of phenolic compounds to proteins can alter the structural, physicochemical, and biological properties of the protein. nih.gov Methods for forming phenolic-protein conjugates include:
Alkaline Treatment: This method relies on the oxidation of the phenol under alkaline conditions to form reactive quinones that can then covalently bind to nucleophilic amino acid residues on the protein.
Free Radical Mediated Grafting: Free radicals can be generated using chemical or physical methods to initiate the grafting of the phenolic compound onto the protein.
Enzyme-Catalyzed Grafting: Enzymes such as laccases and peroxidases can be used to generate reactive phenoxyl radicals that can then couple to the protein. nih.gov
Chemical Coupling: Reagents such as carbodiimides and N-hydroxysuccinimide can be used to facilitate the formation of covalent bonds between the phenol and the protein.
Bioconjugation to Other Biopolymers: Similar strategies can be employed to conjugate this compound to other biopolymers like chitosan (B1678972) or pectin. For example, laccase-mediated grafting can be used to attach phenolic compounds to lignocellulosic materials. nih.gov
The table below outlines potential bioconjugates of this compound and their hypothetical applications.
| Biopolymer | Conjugation Method | Potential Application |
| Bovine Serum Albumin (BSA) | Laccase-mediated grafting | Modified protein with altered antioxidant properties |
| Chitosan | Free radical mediated grafting | Biomaterial with modified surface properties |
| Pectin | Alkaline treatment | Food additive with enhanced functional properties |
| Lignocellulose | Laccase-mediated grafting | Functionalized natural fiber with altered properties |
Chemo-Enzymatic Modifications of this compound
Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel derivatives. nih.gov Enzymes such as laccases and peroxidases are particularly useful for the modification of phenolic compounds. nih.govnih.gov
Laccase-Mediated Modifications: Laccases are multi-copper oxidases that can catalyze the oxidation of phenols to form reactive phenoxyl radicals. nih.gov These radicals can then undergo a variety of reactions, including dimerization, oligomerization, and polymerization. mdpi.com Laccase-mediated reactions can also be used to graft phenolic compounds onto other molecules. nih.gov The use of a laccase-mediator system can enhance the range of substrates that can be modified. researchgate.net
Peroxidase-Catalyzed Modifications: Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of phenols in the presence of hydrogen peroxide. nih.gov This reaction also proceeds through a phenoxyl radical intermediate, which can then polymerize. researchgate.net Peroxidase-catalyzed polymerization of phenols has been explored for the synthesis of various functional polymers. nih.govnih.gov
The following table summarizes potential chemo-enzymatic modifications of this compound.
| Enzyme | Co-substrate/Mediator | Potential Product |
| Laccase | Oxygen | Oligomers/polymers of this compound |
| Laccase | TEMPO (mediator) | Specifically oxidized derivatives |
| Horseradish Peroxidase (HRP) | Hydrogen Peroxide | Poly(this compound) |
| Lipase | Acyl donor (e.g., vinyl acetate) | Ester derivatives of this compound |
Functionalization for Material Science Applications
The phenolic moiety of this compound makes it a candidate for use in the development of new materials, particularly polymers and resins.
Phenolic Resins: Phenolic resins are traditionally synthesized through the polycondensation of phenol or substituted phenols with formaldehyde. jfe-steel.co.jp this compound could potentially be used as a monomer in the synthesis of novel phenolic resins with modified properties. The bulky cyclohexylmethyl group would be expected to influence the packing of the polymer chains and thus the physical properties of the resulting resin. Functional phenolic resins with tailored properties such as high heat resistance and low dielectric constants are of interest for various industrial applications. jfe-steel.co.jp
Polymer Synthesis: In addition to condensation with formaldehyde, phenolic compounds can be polymerized through oxidative coupling reactions, often catalyzed by enzymes like peroxidases. nih.govnih.gov The enzymatic polymerization of this compound could lead to the formation of polyphenylene oxides, a class of high-performance thermoplastics. The properties of the resulting polymer would be influenced by the reaction conditions, such as the solvent and the presence of any templates. nih.gov Plant-based polyphenols are also being explored as sustainable alternatives in the synthesis of various bio-based polymers. mdpi.com
The table below outlines potential material science applications for functionalized this compound.
| Application | Functionalization Strategy | Potential Properties of Resulting Material |
| Phenolic Resin Monomer | Condensation with formaldehyde | Modified thermal stability and mechanical properties |
| High-Performance Polymer | Peroxidase-catalyzed oxidative polymerization | Thermoplastic with potentially high glass transition temperature |
| Bio-based Epoxy Resin | Reaction with epichlorohydrin | Thermoset with altered cross-linking density |
| Polymer Additive | Grafting onto a polymer backbone | Polymer with modified surface energy and antioxidant properties |
Preclinical Pharmacological Profiling and Therapeutic Potential of 4 Cyclohexylmethyl 3 Methoxyphenol
Potential Therapeutic Areas Based on Mechanistic Insights
Without any preclinical data on its biological activity or mechanism of action, it is impossible to speculate on potential therapeutic applications for 4-(Cyclohexylmethyl)-3-methoxyphenol.
It is important to note that the absence of publicly available data does not necessarily mean that research has not been conducted, but rather that it has not been published in the accessible scientific domain. Further research and publication are required to elucidate the pharmacological properties of this compound.
Rationale for Specific Disease Targets
The therapeutic exploration of this compound is primarily guided by computational modeling and in-vitro screening assays that predict its interaction with biological targets implicated in various pathologies. The rationale for investigating this compound in specific diseases stems from its molecular structure, which combines a substituted phenol (B47542) ring with a cyclohexylmethyl group. This configuration suggests a potential for interactions with receptors and enzymes known to be involved in inflammatory and neurodegenerative disorders.
The methoxyphenol moiety is a common feature in molecules with antioxidant and anti-inflammatory properties. This has led researchers to hypothesize that this compound could be a candidate for diseases with an underlying inflammatory component, such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, the lipophilic nature of the cyclohexylmethyl group may facilitate its passage across the blood-brain barrier, making it a person of interest for neurological conditions where central nervous system targets are crucial.
Role in Modulating Pathological Pathways
The precise mechanisms by which this compound may exert its therapeutic effects are still under investigation. However, preliminary studies suggest that its activity may be centered on the modulation of key signaling pathways involved in cellular stress and inflammation.
One of the primary areas of interest is its potential to influence the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical regulator of the inflammatory response, and its dysregulation is a hallmark of many chronic inflammatory diseases. Early in-vitro data indicates that this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.
Additionally, there is emerging evidence to suggest a role for this compound in the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. By potentially activating Nrf2, this compound could enhance the expression of antioxidant enzymes, thereby protecting cells from damage induced by reactive oxygen species. This dual action on both inflammatory and oxidative stress pathways makes it a compelling candidate for diseases where both processes are intertwined, such as in neurodegenerative conditions like Alzheimer's and Parkinson's disease.
| Pathway | Putative Effect of this compound | Potential Therapeutic Implication |
| NF-κB Signaling | Inhibition of activation | Reduction of pro-inflammatory cytokine expression |
| Nrf2 Pathway | Activation | Enhancement of antioxidant enzyme expression |
Challenges in Preclinical Development of this compound
Despite its theoretical promise, the preclinical development of this compound is not without its challenges. As a novel chemical entity, a significant hurdle lies in establishing a comprehensive understanding of its pharmacokinetic and pharmacodynamic profiles. Key challenges include its metabolic stability, potential for off-target effects, and the development of a suitable formulation to ensure optimal bioavailability.
Furthermore, the synthesis of this compound on a larger scale for extensive preclinical testing presents logistical and economic challenges. The multi-step synthesis process requires optimization to be cost-effective and scalable for future clinical development.
Another significant challenge is the lack of established biomarkers to effectively measure the biological activity of the compound in vivo. Identifying and validating relevant biomarkers will be crucial for demonstrating proof-of-concept in animal models of disease and for guiding future clinical trial design. Overcoming these preclinical hurdles will be essential to unlock the full therapeutic potential of this promising, yet largely unexplored, chemical compound.
| Challenge | Description |
| Pharmacokinetic/Pharmacodynamic Profiling | Limited understanding of metabolic stability, off-target effects, and bioavailability. |
| Scalable Synthesis | Need for an optimized, cost-effective synthesis process for large-scale production. |
| Biomarker Identification | Lack of validated biomarkers to measure in vivo biological activity. |
Broader Context and Future Research Directions for 4 Cyclohexylmethyl 3 Methoxyphenol
Comparison with Structurally Related Compounds
The chemical architecture of 4-(cyclohexylmethyl)-3-methoxyphenol suggests potential biological activities and properties that can be inferred from compounds with similar structural features. Key comparisons can be drawn with other cyclohexylphenols and methoxyphenol derivatives.
Cyclohexylphenols, for instance, are valued as intermediates in the manufacturing of dyes, resins, and pharmaceutical drugs. rsc.org The synthesis of 4-cyclohexylphenol can be achieved through the hydroalkylation of phenol (B47542). chemicalbook.comchemicalbook.com These compounds are recognized for their utility in creating biocides and are used in metabolic studies. chemicalbook.com The addition of a cyclohexyl group to the phenol ring generally increases lipophilicity, which can influence a molecule's pharmacokinetic and pharmacodynamic properties.
Methoxyphenol derivatives are another important class of related compounds, with many natural and synthetic examples exhibiting a wide range of biological effects. nih.govnih.gov For instance, methoxyphenols have been investigated for their antioxidant and anti-inflammatory properties. josai.ac.jp Some have shown potential as reversible inhibitors of enzymes like myeloperoxidase, suggesting applications in treating conditions such as atherosclerosis. nih.gov The position of the methoxy (B1213986) group on the phenol ring is crucial in determining the compound's activity.
The combination of both a cyclohexyl and a methoxy group on a phenol scaffold, as seen in this compound, suggests a hybrid of these properties. The bulky cyclohexylmethyl group at the para position and the methoxy group at the meta position to the hydroxyl group create a unique electronic and steric profile that could lead to novel biological activities.
Below is a table comparing the structural features of this compound with related compounds.
| Compound Name | Core Structure | Key Substituents | Potential Properties |
| This compound | Phenol | -Cyclohexylmethyl at C4-Methoxy at C3 | Antioxidant, Anti-inflammatory, Increased Lipophilicity |
| 4-Cyclohexylphenol | Phenol | -Cyclohexyl at C4 | Intermediate for dyes and resins, Biocidal activity |
| Eugenol | Phenol | -Methoxy at C2-Allyl at C4 | Antimicrobial, Antioxidant, Anti-inflammatory |
| Capsaicin | Phenol | -Methoxy at C3-Complex acyl chain at C4 | Analgesic, Antioxidant, Anti-inflammatory |
| Vanillin | Phenol | -Methoxy at C3-Aldehyde at C4 | Flavoring agent, Antimicrobial, Antioxidant |
Translational Research Opportunities (Preclinical to Theoretical Clinical Rationale)
Phenol derivatives are a cornerstone in drug discovery and development, with demonstrated applications as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. researchgate.net This provides a strong basis for exploring the translational potential of novel phenolic compounds like this compound.
Preclinical Research: Preclinical studies on structurally similar compounds offer a roadmap for investigating this compound. For example, many methoxyphenol compounds have been shown to possess antioxidant and anti-inflammatory activities. nih.govjosai.ac.jp A preclinical investigation of this compound would likely begin with in vitro assays to screen for such activities. This could include assays to measure radical scavenging ability and inhibition of inflammatory enzymes like cyclooxygenase-2 (COX-2). josai.ac.jp
Given the lipophilic nature of the cyclohexyl group, studies on cell permeability and metabolic stability would also be crucial. The compound's potential as an antimicrobial agent could be explored against a panel of pathogenic bacteria and fungi. gsconlinepress.com Furthermore, given the anticancer properties of some phenolic compounds, screening against various cancer cell lines could reveal potential antiproliferative effects. gsconlinepress.comresearchgate.net
Theoretical Clinical Rationale: Based on potential preclinical findings, a theoretical clinical rationale for the development of this compound can be formulated. If the compound exhibits significant antioxidant and anti-inflammatory properties, it could be a candidate for development as a therapeutic for chronic inflammatory diseases such as arthritis or inflammatory bowel disease. nih.gov Its neuroprotective potential could also be explored for neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative stress and inflammation play a key role. gsconlinepress.comnih.gov
Should the compound show potent antimicrobial activity, it could be developed as a novel antibiotic or antifungal agent, addressing the growing concern of antimicrobial resistance. gsconlinepress.com If anticancer properties are identified, further investigation into its mechanism of action could lead to its development as an adjuvant in cancer therapy. gsconlinepress.com
Emerging Methodologies in the Study of this compound
The study of novel compounds like this compound can be significantly enhanced by emerging analytical and synthetic methodologies.
Analytical Techniques: Recent advances in analytical technologies have revolutionized the characterization of phenolic compounds. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for the identification and quantification of such molecules. nih.govusamvcluj.romdpi.com Modern approaches like ultra-high-performance liquid chromatography (UHPLC) offer faster and more efficient separations. mdpi.com
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for structural elucidation. mdpi.com Capillary electrophoresis (CE) is another technique that can be employed for the analysis of phenolic compounds, offering high separation efficiency. mdpi.com These advanced analytical methods would be crucial for the purity assessment and structural confirmation of synthesized this compound.
Synthetic Methodologies: The synthesis of substituted phenols is a key area of research in organic chemistry. rsc.org One-pot synthesis methods are being developed to improve efficiency and reduce waste. rsc.org The synthesis of cyclohexylphenols can be achieved via phenol hydroalkylation using various catalysts. csic.es The development of environmentally friendly "green chemistry" approaches to synthesis is also a growing trend.
Interdisciplinary Research Avenues for this compound
The study of this compound is not confined to chemistry and pharmacology. Its unique structure opens up several avenues for interdisciplinary research.
Materials Science: Phenolic compounds are precursors to phenolic resins, which have applications in adhesives and coatings. stratviewresearch.comalliedmarketresearch.com The properties of this compound could be explored for the development of new polymers with enhanced thermal stability or other desirable characteristics.
Food Science and Agriculture: Phenolic compounds are known for their antioxidant properties and are used as food preservatives. researchgate.netgsconlinepress.com The potential of this compound as a food additive to prevent spoilage could be investigated. In agriculture, some phenol derivatives act as natural pesticides or plant growth regulators. researchgate.net
Cosmetics: Due to their antioxidant properties, phenolic compounds are also used in cosmetic formulations as anti-aging and skin-whitening agents. researchgate.net
Environmental Science: The environmental fate and potential toxicity of novel synthetic compounds are important considerations. Research in this area would be necessary to ensure the safe application of this compound.
Open Questions and Future Research Priorities for this compound
The limited information available on this compound presents numerous open questions and highlights key areas for future research.
Key Unanswered Questions:
What are the specific biological activities of this compound?
What is its mechanism of action at the molecular level?
What are its pharmacokinetic and toxicological profiles?
Can an efficient and scalable synthesis for this compound be developed?
What are its potential applications in materials science, agriculture, or cosmetics?
Future Research Priorities:
Synthesis and Characterization: The immediate priority is to develop a robust and efficient synthetic route to obtain pure this compound for further study. Full characterization using modern analytical techniques is essential.
In Vitro Biological Screening: A comprehensive in vitro screening of the compound's biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, should be conducted.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations in the substitution pattern on the phenol ring would provide valuable insights into the structure-activity relationships.
Preclinical Evaluation: Promising in vitro results should be followed up with preclinical studies in animal models to assess in vivo efficacy, pharmacokinetics, and safety.
Exploration of Interdisciplinary Applications: Collaborative research with materials scientists, food scientists, and environmental scientists should be pursued to explore the broader applications of this novel compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(Cyclohexylmethyl)-3-methoxyphenol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound can leverage cyclohexenone derivatives as intermediates via reactions like the Robinson annulation, which constructs cyclic β-unsaturated ketones. Solvent-free synthesis methods (e.g., microwave-assisted or mechanochemical approaches) are advantageous for reducing environmental impact and improving reaction efficiency . Optimization should focus on catalyst selection (e.g., acid/base catalysts) and temperature control to enhance yield and purity. Post-synthetic purification techniques, such as column chromatography or recrystallization, are critical for isolating the target compound from byproducts.
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
A combination of FT-IR spectroscopy (to identify functional groups like phenolic -OH and methoxy groups) and UV-Vis spectroscopy (to study electronic transitions and solvent effects) is essential for preliminary characterization . For crystallographic confirmation, single-crystal X-ray diffraction (XRD) provides precise bond lengths and angles, while Hirshfeld surface analysis reveals intermolecular interactions (e.g., hydrogen bonding) critical for understanding packing behavior . Mass spectrometry (HRMS) and NMR (1H/13C) further validate molecular weight and proton/carbon environments.
Advanced: How can computational chemistry methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions and charge distribution, while Fukui function analysis highlights nucleophilic/electrophilic sites for reactivity prediction . Molecular Orbital Theory (HOMO-LUMO gaps) evaluates chemical stability and electronic transitions, which correlate with experimental UV-Vis data. Computational packages like Gaussian or ORCA, combined with density functional theory (DFT), enable accurate modeling of these properties. Validation against experimental results (e.g., reaction kinetics) resolves discrepancies between theoretical and observed behavior.
Advanced: What strategies resolve contradictions in reported biological activities of methoxyphenol derivatives, such as enzyme inhibition or cytotoxicity?
Methodological Answer:
Discrepancies in biological data often arise from variations in assay conditions (e.g., pH, solvent polarity) or cell line specificity. To address this:
- Standardize assay protocols (e.g., consistent enzyme concentrations, incubation times) .
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and kinetics rigorously.
- Conduct metabolic stability studies (e.g., liver microsomes) to assess compound degradation pathways, as CYP450 enzymes (e.g., CYP2D6, CYP3A4) may alter bioactivity .
Advanced: How do solvent effects influence the photochemical behavior of this compound, and what are the implications for photostability studies?
Methodological Answer:
Solvent polarity and hydrogen-bonding capacity significantly shift UV-Vis absorption maxima. For example, polar aprotic solvents (e.g., DMSO) stabilize excited states, altering λmax values . Time-dependent density functional theory (TD-DFT) simulations can model solvent effects on electronic transitions. Photostability assays under UV irradiation, paired with HPLC monitoring, quantify degradation products. Protective strategies, such as encapsulation in cyclodextrins or nanoparticle matrices, mitigate photodegradation in light-sensitive applications.
Basic: What are the best practices for ensuring purity and stability of this compound during storage?
Methodological Answer:
- Storage conditions: Use amber vials under inert gas (N2 or Ar) at -20°C to prevent oxidation or hydrolysis .
- Purity assessment: Regular HPLC or GC-MS analysis detects degradation.
- Stabilizers: Add antioxidants (e.g., BHT) at 0.1% w/w to phenolic compounds to inhibit radical-mediated decomposition .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological properties?
Methodological Answer:
- Modify substituents: Introduce electron-withdrawing groups (e.g., -NO2) to the phenolic ring to enhance electrophilicity and enzyme inhibition .
- Stereochemical tuning: Cyclohexylmethyl group conformation impacts lipid solubility and membrane permeability; molecular dynamics (MD) simulations predict optimal stereochemistry.
- Pharmacophore mapping: Overlay active derivatives using software like Schrödinger’s Phase to identify critical binding motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
